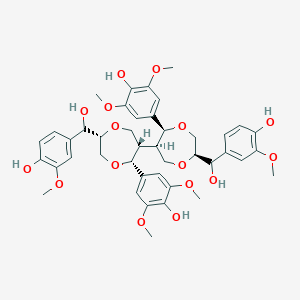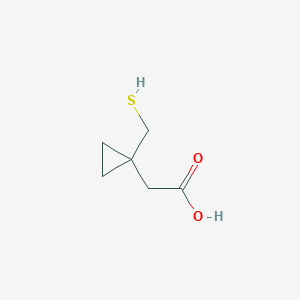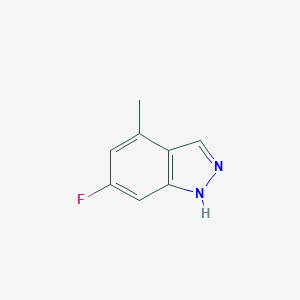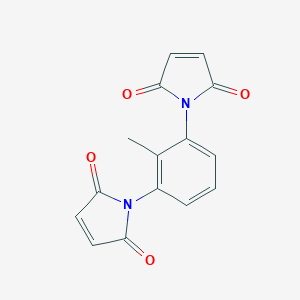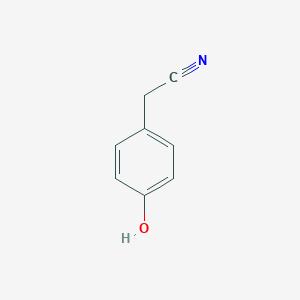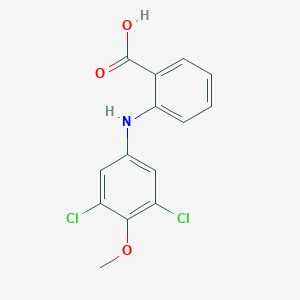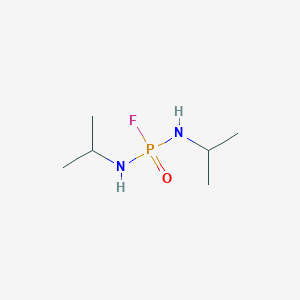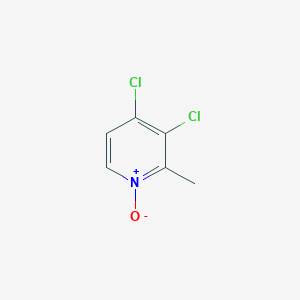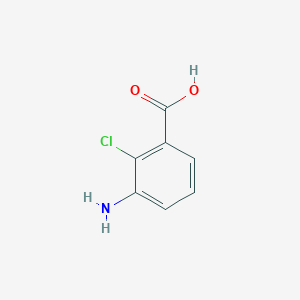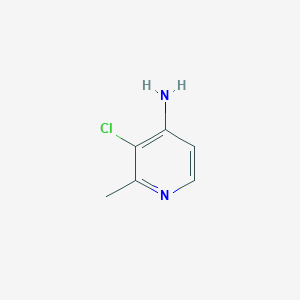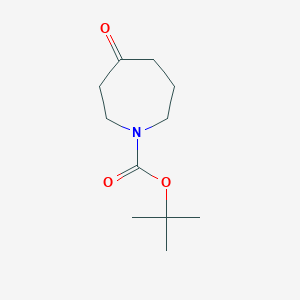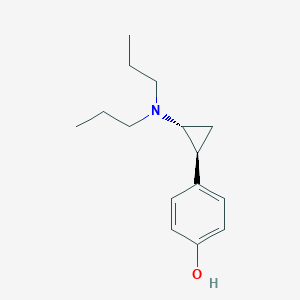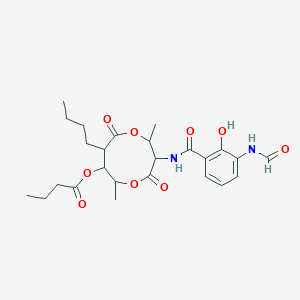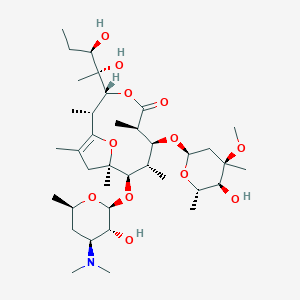
Pseudoerythromycin A enol ether
Übersicht
Beschreibung
Synthesis Analysis
Pseudoerythromycin A enol ether is formed by the translactonization of erythromycin A enol ether, which itself results from acid degradation of erythromycin A. This process was detailed through oximation of erythromycin A with hydroxylamine hydrochloride and sodium acetate in methanol, monitored by NMR spectroscopy (Grover et al., 2001).
Molecular Structure Analysis
The molecular structure of pseudoerythromycin A enol ether and its related compounds has been extensively studied through NMR spectroscopy. These studies provide insights into the complex reactions erythromycin A undergoes, producing pseudoerythromycin A enol ether among other products (Grover et al., 2001).
Chemical Reactions and Properties
The formation of pseudoerythromycin A enol ether involves several key reactions, including oximation, translactonization, and degradation under specific conditions. These reactions are influenced by factors such as pH, temperature, and the presence of certain reagents, which have been explored to understand the stability of erythromycin A in various solutions (Paesen et al., 1995).
Physical Properties Analysis
The physical properties of pseudoerythromycin A enol ether, such as solubility, are closely related to those of erythromycin A and its other derivatives. Studies comparing the solubility and stability of these compounds in different conditions provide valuable information on their behavior in various environments (Nakagawa et al., 1992).
Chemical Properties Analysis
Investigations into the chemical properties of pseudoerythromycin A enol ether focus on its formation and degradation pathways, elucidating the compound's stability and reactivity under different chemical conditions. These studies are crucial for understanding the compound's potential uses and limitations (Paesen et al., 1995).
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Pharmacology
- Application : Pseudoerythromycin A enol ether is a degradation product of the macrolide antibiotic erythromycin . It’s used as an analytical standard for erythromycin A stability studies .
- Methods of Application : This compound is often used in High-Performance Liquid Chromatography (HPLC) and gas chromatography (GC) techniques . These techniques allow for the separation, identification, and quantification of each component in a mixture.
- Results or Outcomes : The use of Pseudoerythromycin A enol ether in these analytical methods contributes to the understanding of erythromycin’s stability, which is crucial for its effective use as an antibiotic .
-
Scientific Field: Gastroenterology
- Application : Erythromycin and some of its analogues, including Pseudoerythromycin A enol ether, stimulate gastrointestinal smooth muscle contractions . This property makes it potentially useful in the treatment of conditions like gastroesophageal reflux disease (GERD).
- Results or Outcomes : While specific results or outcomes were not found in the search, the general expectation would be an increase in gastrointestinal motility, which could potentially alleviate symptoms of GERD .
-
Scientific Field: Forensics and Toxicology
- Application : Pseudoerythromycin A enol ether is used as an analytical standard in forensics and toxicology . It can be used to detect the presence of erythromycin, a commonly used antibiotic, in various samples.
- Methods of Application : The compound is often used in High-Performance Liquid Chromatography (HPLC) and gas chromatography (GC) techniques . These techniques allow for the separation, identification, and quantification of each component in a mixture.
- Results or Outcomes : The use of Pseudoerythromycin A enol ether in these analytical methods contributes to the understanding of erythromycin’s stability, which is crucial for its effective use as an antibiotic .
-
Scientific Field: Veterinary Medicine
- Application : Pseudoerythromycin A enol ether can be used in veterinary medicine as a part of the treatment regimen for animals, particularly for infections caused by bacteria that are sensitive to erythromycin .
- Results or Outcomes : While specific results or outcomes were not found in the search, the general expectation would be an increase in gastrointestinal motility, which could potentially alleviate symptoms of GERD .
-
Scientific Field: Immunology
- Application : Pseudoerythromycin A enol ether promotes monocyte differentiation into macrophages when used at a concentration of 10 µM . This could be useful in studies related to immune response, as macrophages play a crucial role in the immune system.
- Methods of Application : The compound is typically added to a culture of monocytes, and the differentiation into macrophages is monitored over time .
- Results or Outcomes : The expected outcome would be an increase in the number of macrophages, which could be quantified using various cell counting methods .
-
Scientific Field: Analytical Chemistry
- Application : Pseudoerythromycin A enol ether is used as an analytical standard for erythromycin A stability studies . It can be used to detect the presence of erythromycin, a commonly used antibiotic, in various samples.
- Methods of Application : The compound is often used in High-Performance Liquid Chromatography (HPLC) and gas chromatography (GC) techniques . These techniques allow for the separation, identification, and quantification of each component in a mixture.
- Results or Outcomes : The use of Pseudoerythromycin A enol ether in these analytical methods contributes to the understanding of erythromycin’s stability, which is crucial for its effective use as an antibiotic .
Eigenschaften
IUPAC Name |
(2R,3R,6R,7S,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65NO12/c1-14-25(39)37(10,43)32-20(4)28-18(2)16-36(9,50-28)31(49-34-27(40)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)48-32)47-26-17-35(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30+,31-,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIWBQUQCOMGHJ-FYFYGOHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C1C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@](C)([C@H]1[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudoerythromycin A enol ether | |
CAS RN |
105882-69-7 | |
| Record name | LY 267108 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105882697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PSEUDOERYTHROMYCIN A ENOL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX9Y83P7PB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol](/img/structure/B20533.png)
